molecular formula C15H16FN3O B5307049 3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

Cat. No. B5307049
M. Wt: 273.30 g/mol
InChI Key: BTUZBQRUTGYGSI-QPJJXVBHSA-N
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Description

3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been found to reduce the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide in lab experiments is its potential therapeutic applications in various diseases. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be done to improve the solubility of this compound in water, which can make it easier to work with in lab experiments.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide involves the reaction of 4-fluorophenylacetic acid with 1H-imidazole-1-propylamine in the presence of a coupling agent, followed by the reaction with acryloyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c16-14-5-2-13(3-6-14)4-7-15(20)18-8-1-10-19-11-9-17-12-19/h2-7,9,11-12H,1,8,10H2,(H,18,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUZBQRUTGYGSI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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